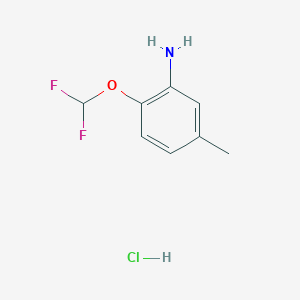

2-(Difluoromethoxy)-5-methylaniline hydrochloride

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-5-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c1-5-2-3-7(6(11)4-5)12-8(9)10;/h2-4,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVBYVUSLGZRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-5-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group into the aniline structure. One common method involves the reaction of 2,5-dimethylaniline with difluoromethyl ether under specific conditions to yield the desired product. Industrial production methods may involve the use of advanced catalytic processes to optimize yield and purity .

Chemical Reactions Analysis

2-(Difluoromethoxy)-5-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a difluoromethoxy group and a methyl group attached to an aniline structure, which contributes to its distinctive reactivity. Key reactions include:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitutions can replace the fluoro or difluoromethoxy groups under suitable conditions.

These reactions allow for the synthesis of more complex organic molecules, making it a valuable building block in organic chemistry.

Pharmaceutical Development

2-(Difluoromethoxy)-5-methylaniline hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its difluoromethoxy group enhances lipophilicity, which is crucial for drug efficacy and bioavailability. Notable applications include:

- Anticancer Agents : The compound has been investigated for its potential role in developing new anticancer drugs due to its ability to modulate biological pathways.

- Antimicrobial Agents : Research indicates that it exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.

Biological Studies

The compound's unique structure allows it to interact with specific biological targets, facilitating studies on its pharmacological effects. For instance:

- Mechanism of Action : The interaction of the difluoromethoxy and methyl groups influences binding affinities to various receptors, which can lead to specific therapeutic effects.

- Biological Activity Studies : Investigations into its binding affinities and efficacy against certain biological targets have shown promising results, indicating its potential use in medicinal chemistry.

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes, including:

- Synthesis of Agrochemicals : The compound can serve as a precursor for developing herbicides and pesticides.

- Production of Specialty Polymers : Its reactivity allows for the incorporation into polymer matrices, enhancing material properties.

Case Studies

Several case studies have highlighted the applications of this compound:

- Case Study 1 : A research team synthesized a series of difluoromethoxy-containing compounds, demonstrating enhanced antibacterial properties compared to their non-fluorinated counterparts.

- Case Study 2 : A pharmaceutical company reported on the successful use of this compound as an intermediate in developing a new class of anti-inflammatory drugs, showcasing its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Difluoromethoxy)-5-methylaniline hydrochloride

- Molecular Formula: C₈H₉F₂NO (base), with HCl contributing to the salt form.

- Molecular Weight : 173.16 g/mol (base) .

Structural Features :

The compound consists of an aniline backbone substituted with a difluoromethoxy group (–O–CF₂H) at position 2 and a methyl group (–CH₃) at position 5. The hydrochloride salt enhances solubility in polar solvents and stabilizes the amine group.

Comparison with Structurally Similar Compounds

5-(Difluoromethyl)-2-fluoroaniline Hydrochloride

Structural Differences :

- Substitutions: Difluoromethyl (–CF₂H) at position 5 and fluorine (–F) at position 2 (vs. difluoromethoxy and methyl in the target compound).

- Impact :

- The absence of a methoxy group reduces steric hindrance but increases electronegativity.

- Fluorine’s strong electron-withdrawing effect may alter reactivity in aromatic substitution reactions compared to the methyl group.

Physicochemical Properties :

- Higher molecular weight (197.59 vs. 173.16 g/mol) due to additional fluorine and chlorine atoms.

- Likely lower lipophilicity than the target compound due to fewer carbon atoms.

Pantoprazole Intermediate: 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

- CAS: Not specified (see ).

- Molecular Formula : C₈H₆F₂N₂O₂S.

Functional Group Comparison :

- Shared difluoromethoxy group but includes a benzimidazole ring and thiol (–SH) group.

- Impact :

Structural Contrast :

- A linear diamine with amide and hydrochloride groups, lacking aromaticity or halogen substituents.

- Impact :

- High solubility in water due to multiple amine and HCl groups.

- Functionally distinct; used in peptide synthesis rather than as a pharmaceutical intermediate.

Research Implications and Gaps

- Synthetic Chemistry : The difluoromethoxy group in the target compound offers stability compared to labile groups like thiols in pantoprazole intermediates .

- Toxicology : While hazards are documented for the target compound , analogs like 5-(difluoromethyl)-2-fluoroaniline HCl lack detailed safety studies.

- Functional Versatility : The aniline backbone allows modular substitutions for drug discovery, but its simplicity limits biological activity compared to benzimidazole derivatives.

Biological Activity

2-(Difluoromethoxy)-5-methylaniline hydrochloride is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to a methylaniline moiety, which contributes to its unique chemical properties. The molecular formula is with a CAS number of 1431962-90-1. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological applications .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethoxy group enhances hydrogen bond formation, which can increase binding affinity to various biological receptors. This interaction may modulate biochemical pathways, leading to antimicrobial and anticancer effects.

Target Interactions

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling cascades related to cell survival and proliferation.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells.

Comparative Analysis

To better understand the significance of this compound's biological activity, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(Difluoromethoxy)-5-methylaniline | Difluoromethoxy Aniline | High | Moderate |

| 2-(Trifluoromethoxy)-5-methylaniline | Trifluoromethoxy Aniline | Moderate | High |

| 2-(Difluoromethoxy)-4-methylaniline | Difluoromethoxy Aniline | Low | Low |

This table illustrates that while this compound exhibits promising biological activity, its efficacy varies compared to structurally similar compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Resistance : A recent investigation focused on the use of this compound as a potential treatment for antibiotic-resistant bacterial infections. The results indicated that this compound could serve as a lead candidate for developing new antimicrobial agents.

- Cancer Therapeutics : Another study evaluated the efficacy of this compound in combination with standard chemotherapy agents. The findings suggested enhanced cytotoxic effects when used synergistically, indicating its potential role as an adjunct therapy in cancer treatment.

Q & A

Basic: What are the key considerations for optimizing the synthesis yield of 2-(Difluoromethoxy)-5-methylaniline hydrochloride?

Methodological Answer:

- Reaction Temperature Control : Intermediates with labile functional groups (e.g., amine hydrochlorides) often require low-temperature storage (<-20°C) to prevent degradation during synthesis .

- Oxidizing Agent Selection : Overoxidation risks (e.g., sulfone byproducts) necessitate careful choice of oxidizing agents, such as avoiding strong peroxides in favor of controlled H₂O₂ or meta-chloroperbenzoic acid .

- Purification Techniques : Ethanol/water recrystallization (common for aromatic amines) improves purity, while column chromatography with silica gel resolves polar impurities .

- Monitoring : Thin-layer chromatography (TLC) or HPLC at 220–280 nm ensures reaction progress tracking and minimizes side-product formation .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for verifying the difluoromethoxy group (-OCF₂H) due to distinct coupling patterns (e.g., J~150 Hz for geminal F-F coupling) .

- ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., meta-methyl vs. para-methoxy) and amine hydrochloride protonation states .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions) with <2 ppm error tolerance .

- FTIR : Identifies N-H stretches (~2500–3000 cm⁻¹ for HCl salts) and C-F vibrations (~1100–1250 cm⁻¹) .

Basic: How should researchers address stability challenges during storage of this compound?

Methodological Answer:

- Storage Conditions : Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the difluoromethoxy group and amine oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring (λ=254 nm) to quantify degradation products like deaminated or hydroxylated derivatives .

- Buffer Compatibility : Avoid aqueous solutions with pH >7.0, as the free amine base may precipitate or degrade .

Advanced: How can impurity profiling resolve contradictions in synthetic yield data?

Methodological Answer:

- Byproduct Identification : Use LC-MS/MS to detect overoxidized sulfones (common in difluoromethoxy syntheses) or N-alkylated side products .

- Quantitative NMR (qNMR) : Compare integration ratios of target compound vs. impurities (e.g., residual solvents or unreacted intermediates) to calculate corrected yields .

- Reaction Kinetic Analysis : Optimize stoichiometry (e.g., amine:alkylating agent ratios) using Design of Experiments (DoE) to minimize competing pathways .

Advanced: What computational strategies predict the reactivity of the difluoromethoxy group in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Model transition states for SN2 reactions at the difluoromethoxy carbon to predict regioselectivity (e.g., para vs. ortho substitution on the aromatic ring) .

- Molecular Dynamics (MD) Simulations : Assess solvation effects on reaction barriers in polar aprotic solvents (e.g., DMF vs. acetonitrile) .

- Electrostatic Potential Maps : Visualize electron-deficient regions of the molecule to guide catalyst selection (e.g., Pd-mediated cross-couplings) .

Advanced: How can researchers validate conflicting spectral data for structural confirmation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbon assignments in complex splitting patterns .

- X-Ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects that distort NMR/IR data .

Advanced: What in vitro models are suitable for studying the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP2D6) due to structural similarity to known inhibitors .

- Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) analogs to quantify permeability in Caco-2 monolayers, correlating with LogP values .

- Receptor Binding Profiling : Screen for affinity at GPCRs (e.g., serotonin receptors) using fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.